(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid
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Description
“(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid” is a chemical compound used for proteomics research . Its molecular formula is C14H19NO3 and it has a molecular weight of 249.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid” are characterized by its molecular weight (249.31) and its molecular formula (C14H19NO3) . Detailed information about its melting point, boiling point, and density was not found.Scientific Research Applications
Occurrence and Environmental Impact
Parabens, including structures similar to "(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid," are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals. Research highlights their ubiquitous presence in water environments due to the continuous introduction into the environment from consumer product usage. Parabens can undergo reactions leading to the formation of halogenated by-products, which have been detected in various aquatic settings, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological and Toxicological Properties
- Antimicrobial Preservative Efficacy : Parabens, structurally related to "(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid," are highlighted for their long history of use as antimicrobial preservatives across various products. Studies have confirmed their low acute toxicity and absence of significant accumulation in organisms, though sensitization and allergic reactions have been reported under certain conditions (Soni, Burdock, Taylor, & Greenberg, 2001).
Environmental Fate and Behavior
Parabens' environmental fate, reflecting potential behaviors of compounds like "(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid," demonstrates their biodegradability but also their continuous detection in surface waters and sediments. This persistence is attributed to widespread use and continuous environmental discharge, necessitating further studies on their long-term ecological impacts (Haman et al., 2015).
Bioactivities and Molecular Mechanisms
- Anti-inflammatory Properties : Compounds like gallic acid, structurally related to the query chemical, have been investigated for their anti-inflammatory properties. These activities are mediated through the modulation of MAPK and NF-κB signaling pathways, suggesting potential therapeutic applications in inflammation-related diseases (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
properties
IUPAC Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSUAYOKUTTZHA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid |
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